molecular formula C19H28N2O3 B2419841 N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide CAS No. 2320465-37-8

N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide

Cat. No. B2419841
M. Wt: 332.444
InChI Key: BCVRGRGRZZOOSG-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
BenchChem offers high-quality N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Potential

A study on the synthesis of functionalized amino acid derivatives, including compounds related to N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, has shown promise in anticancer applications. These compounds have demonstrated interesting cytotoxicity against human cancer cell lines, particularly ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).

Chemical Modification and Analgesic Activity

Research into the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound closely related to the subject molecule, has been conducted to address its side effects and pharmacokinetic profile. This has led to the development of novel analogs with improved pharmacological and tolerability profiles, indicating the versatility of such compounds in therapeutic applications (Nie et al., 2020).

Applications in Material Science

A study on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, which include structural elements akin to N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, has revealed significant insights into the design of novel organogels. These compounds can form fluorescent gels, indicating their potential applications in the material sciences, particularly in the creation of responsive, smart materials (Wu et al., 2011).

Development of CCR5 Antagonists

The practical synthesis of CCR5 antagonists, which include chemical motifs present in N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, highlights the importance of such compounds in the development of orally active agents for potential therapeutic use. This research underscores the compound's relevance in the pharmaceutical industry, especially in the context of treating diseases like HIV (Ikemoto et al., 2005).

Antimicrobial Applications

The synthesis and characterization of substituted phenyl azetidines, related to the core structure of N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, have been explored for their potential antimicrobial activities. This research opens up new avenues for developing antimicrobial agents, highlighting the compound's utility beyond its initial scope (Doraswamy & Ramana, 2013).

properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)15-4-6-16(7-5-15)20-18(22)21-10-17(11-21)24-13-14-8-9-23-12-14/h4-7,14,17H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVRGRGRZZOOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide

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